molecular formula C11H13NO2 B3264027 4(1H)-Quinolinone, 6-ethoxy-2,3-dihydro- CAS No. 3835-24-3

4(1H)-Quinolinone, 6-ethoxy-2,3-dihydro-

Cat. No.: B3264027
CAS No.: 3835-24-3
M. Wt: 191.23 g/mol
InChI Key: NWLCRHDEFLAMHN-UHFFFAOYSA-N
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Description

4(1H)-Quinolinone, 6-ethoxy-2,3-dihydro- is an organic compound belonging to the quinolinone family. This compound is characterized by its quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The 6-ethoxy and 2,3-dihydro- substitutions add unique properties to this molecule, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinolinone, 6-ethoxy-2,3-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of ethoxy-substituted aniline derivatives, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinolinone, 6-ethoxy-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydro- form to the corresponding quinolinone.

    Reduction: The compound can be reduced to form different derivatives with altered electronic properties.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinolinone derivatives, while reduction can produce various hydroquinoline compounds.

Scientific Research Applications

4(1H)-Quinolinone, 6-ethoxy-2,3-dihydro- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4(1H)-Quinolinone, 6-ethoxy-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2,3-dihydro-1H-inden-5-yl: This compound shares a similar dihydro structure but with a methoxy group instead of an ethoxy group.

    6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: Another related compound with a naphthalenone core and a methoxy substitution.

Uniqueness

4(1H)-Quinolinone, 6-ethoxy-2,3-dihydro- is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its ethoxy group and dihydro configuration differentiate it from other quinolinone derivatives, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-ethoxy-2,3-dihydro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-4,7,12H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLCRHDEFLAMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282327
Record name 6-Ethoxy-2,3-dihydro-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3835-24-3
Record name 6-Ethoxy-2,3-dihydro-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3835-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethoxy-2,3-dihydro-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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